![molecular formula C7H3F4NO B13753846 (NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorobenzaldehyde oxime is a chemical compound derived from 2,3,5,6-tetrafluorobenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the tetrafluorobenzaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluorobenzaldehyde oxime typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
2,3,5,6-Tetrafluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,5,6-Tetrafluorobenzaldehyde Oxime+HCl
Industrial Production Methods
While specific industrial production methods for 2,3,5,6-tetrafluorobenzaldehyde oxime are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of tetrafluorobenzylamine.
Substitution: Formation of substituted tetrafluorobenzaldehyde derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetrafluorobenzaldehyde oxime is primarily related to its ability to interact with biological molecules through its oxime group. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular targets and pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2,3,5,6-Tetrafluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules
Propriétés
Formule moléculaire |
C7H3F4NO |
|---|---|
Poids moléculaire |
193.10 g/mol |
Nom IUPAC |
(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(9)7(11)3(2-12-13)6(4)10/h1-2,13H/b12-2+ |
Clé InChI |
MCPVKNJZWJTBQT-SWGQDTFXSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1F)F)/C=N/O)F)F |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C=NO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


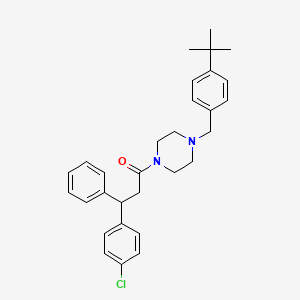
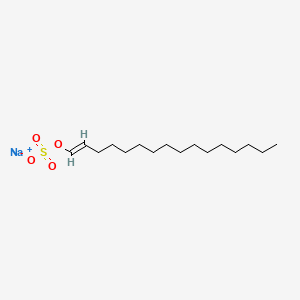
![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)
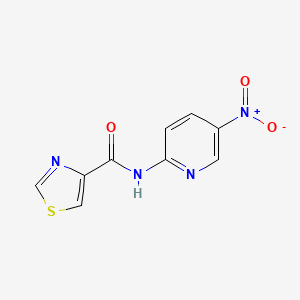
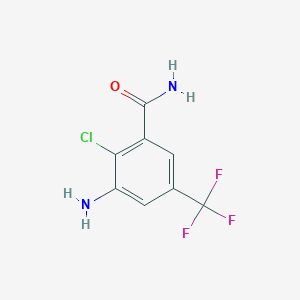
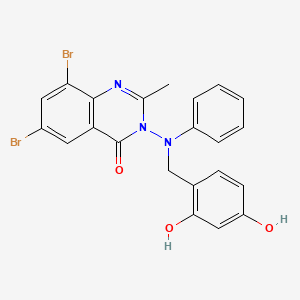
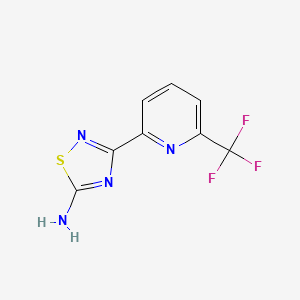
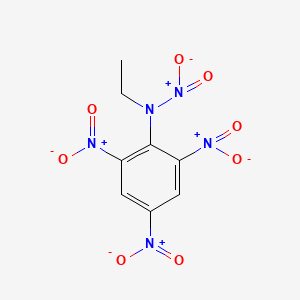
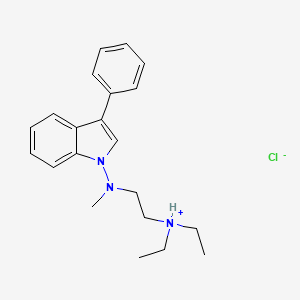
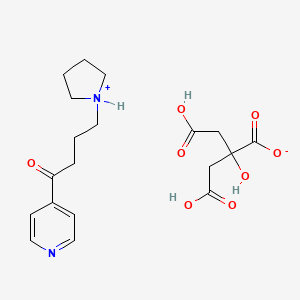


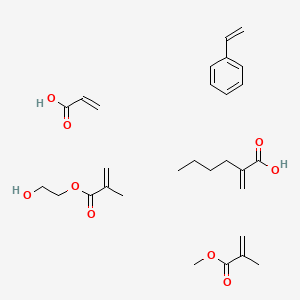
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
